1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,3,4-oxadiazole scaffold substituted with a phenyl group. Its molecular formula is C₁₂H₁₄N₄O, with a monoisotopic mass of 232.1247 Da and an average mass of 232.27 g/mol . The structure is validated by spectroscopic techniques (IR, NMR) and computational analyses, including SMILES (C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3) and InChIKey (DLKXBVQIVNNERM-UHFFFAOYSA-N) .
Properties
IUPAC Name |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXBVQIVNNERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the resulting heterocyclic scaffold . Another common method includes the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance yield and reduce reaction times. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperazine derivatives, which are often used in further synthetic applications .
Scientific Research Applications
Alzheimer's Disease Treatment
Recent studies have highlighted the potential of 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine derivatives as multitargeted ligands for the treatment of Alzheimer's disease. These compounds have been designed to inhibit key enzymes involved in the pathology of the disease, specifically:
- Human Acetylcholinesterase (hAChE)
- Human Butyrylcholinesterase (hBChE)
- Human Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (hBACE-1)
In vitro evaluations showed that certain derivatives exhibited potent inhibitory activity against these enzymes, with IC50 values in the nanomolar range. For instance, a compound identified as 5AD demonstrated an IC50 of 0.103 μM against hAChE and 1.342 μM against hBACE-1, indicating its potential as a lead compound for further development in Alzheimer's therapy .
Table 1: Inhibition Potency of Selected Compounds Against Alzheimer's Targets
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) | hBACE-1 IC50 (μM) |
|---|---|---|---|
| 5AD | 0.103 | ≥10 | 1.342 |
| SD-4 | 0.052 | 1.085 | 8.3 |
| SD-6 | <0.05 | Moderate | Moderate |
These findings suggest that derivatives of this compound could play a crucial role in developing new treatments for Alzheimer's disease by targeting multiple pathways involved in neurodegeneration.
Anticonvulsant Activity
Another significant application of this compound is its anticonvulsant properties. A series of piperazine derivatives were synthesized and evaluated for their efficacy against seizures using the maximal electroshock seizure (MES) model in Wistar rats. Compounds such as 8d , 8e , and 8f exhibited strong anticonvulsant activity comparable to the standard drug phenytoin while showing no neurotoxic effects at high doses .
Table 2: Anticonvulsant Activity of Piperazine Derivatives
| Compound | MES Model Efficacy | Neurotoxicity (100 mg/kg) |
|---|---|---|
| 8d | Potent | None |
| 8e | Potent | None |
| 8f | Potent | None |
The structure-activity relationship (SAR) analysis indicated that modifications on the oxadiazole ring significantly influenced anticonvulsant efficacy, suggesting pathways for optimizing therapeutic profiles.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship is critical for optimizing the pharmacological properties of these compounds. Research has shown that modifications to the phenyl ring and piperazine moiety can enhance or diminish biological activity. For example, substituents on the phenyl ring were found to affect dual inhibition capabilities against hAChE and hBChE .
Table 3: Structure–Activity Relationships of Selected Compounds
| Compound | Phenyl Substitution | hAChE Inhibition (IC50) | hBChE Inhibition (IC50) |
|---|---|---|---|
| SD-4 | Unsubstituted | 0.052 μM | 1.085 μM |
| SD-6 | Electron-withdrawing | <0.05 μM | Moderate |
| SD-X | Electron-donating | Poor | Poor |
Conclusion and Future Directions
The compound this compound exhibits promising applications in neuropharmacology and anticonvulsant therapy. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological profiles through targeted structural modifications.
Future studies should focus on:
- In vivo efficacy assessments.
- Long-term toxicity evaluations.
- Development of formulations for clinical applications.
The insights gained from these investigations will be crucial for advancing this compound towards therapeutic use in neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . Additionally, its fluorescent properties make it useful in detecting specific ions and molecules in various environments .
Comparison with Similar Compounds
Thiadiazole Derivatives
Replacing the oxadiazole ring with a 1,3,4-thiadiazole significantly alters electronic properties. For instance, 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine () exhibits lower yields (40% for 6a) compared to oxadiazole derivatives, likely due to sulfur’s larger atomic radius and reduced electronegativity. Thiadiazoles also show reduced antitumor activity (GP > 80% in ) compared to oxadiazoles, possibly due to weaker hydrogen bonding .
Piperazine Derivatives with Varied Substituents
- Chlorophenyl-substituted derivatives : 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (C₁₉H₁₉ClN₄O, MW 354.838) shows enhanced lipophilicity and moderate antitumor activity (GP < 80%) due to the chloro group’s electron-withdrawing effect .
- Tolyl-substituted derivatives : 2-Phenyl-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole (5AG) exhibits distinct IR peaks at 1696 cm⁻¹ (C=N) and 1642 cm⁻¹ (C–C linked to piperazine), indicating altered electronic environments .
Hybrid Oxadiazole-Piperazine Derivatives
- N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives () demonstrate improved antimicrobial activity via microwave synthesis.
- 1-(4-Phenoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one (4a, ) introduces a ketone group, enhancing solubility and binding affinity .
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a piperazine ring linked to a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.
1. Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance, a derivative of this compound exhibited an IC50 value of against hAChE, indicating strong inhibitory activity . This suggests that the compound may help in managing symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain.
2. Antioxidant Properties
The radical scavenging activity of this compound was assessed using the DPPH assay. The results showed that it exhibited significant antioxidant activity, with percentages comparable to that of ascorbic acid . This property may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.
3. Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines. Notably, compounds derived from this structure demonstrated significant cytotoxicity against HepG2 and HeLa cancer cells with IC50 values in the micromolar range . The mechanisms involved include apoptosis induction and inhibition of key signaling pathways related to cancer progression.
Structure-Activity Relationship (SAR)
The biological activities of this compound derivatives are heavily influenced by their structural modifications. For example:
- Substituents on the oxadiazole ring : Variations in substituents significantly alter the potency against AChE and cancer cells.
- Piperazine modifications : Different piperazine derivatives have shown varying degrees of biological activity, suggesting that the piperazine moiety plays a crucial role in enhancing efficacy .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of synthesized oxadiazole-piperazine derivatives, one compound demonstrated an IC50 value of against focal adhesion kinase (FAK), indicating potent inhibitory effects on cancer cell proliferation . This study underscores the importance of structural optimization in enhancing biological activity.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of these compounds through in vivo models. The results indicated that specific derivatives not only inhibited AChE but also improved cognitive function in mice subjected to memory impairment tests . This highlights their potential application in treating neurodegenerative disorders.
Data Summary
| Activity Type | IC50 Value | Cell Line / Target |
|---|---|---|
| AChE Inhibition | hAChE | |
| BChE Inhibition | hBChE | |
| Antioxidant Activity | 44.35% (DPPH assay) | - |
| FAK Inhibition | Cancer Cells | |
| Cytotoxicity | Various (micromolar) | HepG2, HeLa |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine, and how is reaction progress monitored?
- Synthesis Routes :
- Step 1 : Aromatic acids are esterified with ethanol using sulfuric acid as a catalyst to form esters. These esters are then converted to aroyl hydrazines via reflux with hydrazine hydrate .
- Step 2 : Cyclization of hydrazides with carbon disulfide (CS₂) in the presence of potassium hydroxide yields 5-aryl-1,3,4-oxadiazol-2-thiones .
- Step 3 : The oxadiazole intermediate reacts with 1,3-dibromopropane to form a thioether-linked compound, which is subsequently coupled with piperazine derivatives in acetonitrile to yield the target compound .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) using solvent systems like hexane:ethyl acetate (2:1 or 1:2). Purification is achieved through silica gel chromatography (ethyl acetate:hexane, 1:8) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Structural Confirmation :
- 1H/13C NMR : Resonances for the piperazine ring (δ 3.50–3.81 ppm for –CH₂– groups) and oxadiazole moiety (δ 164–160 ppm for C=N and C–O–C) are observed .
- IR Spectroscopy : Key peaks include 1622–1531 cm⁻¹ (C=N stretching of oxadiazole) and 1160 cm⁻¹ (N–N vibration) .
- Mass Spectrometry : Molecular ion peaks align with the formula C₁₂H₁₄N₄O (MW: 230.27 g/mol) .
- Advanced Techniques : X-ray crystallography can resolve dihedral angles between the oxadiazole and piperazine rings, as demonstrated in analogous tert-butyl piperazine-oxadiazole hybrids .
Advanced Research Questions
Q. What strategies are employed to enhance the biological activity of this compound derivatives through structural modifications?
- Substituent Effects :
- Electron-Withdrawing Groups : Chloro or fluoro substituents on the phenyl ring improve antimicrobial activity by enhancing electrophilicity .
- Methoxy Linkers : Methoxy groups increase lipophilicity, improving membrane permeability in antioxidant assays .
- Hybridization : Combining oxadiazole-piperazine scaffolds with triazine or coumarin moieties (e.g., via Click chemistry) enhances anticancer and anti-HIV potential .
- Piperazine Modifications : N-Alkylation (e.g., acetyl or benzyl groups) alters pharmacokinetic properties, as seen in MAO-B inhibitors .
Q. How can researchers address contradictory data in the biological evaluation of oxadiazole-piperazine hybrids across different studies?
- Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., E. coli vs. S. aureus in antimicrobial tests) or assay conditions (aerobic vs. anaerobic) .
- Structural Nuances : Subtle changes, such as replacing oxadiazole with thiadiazole, significantly alter bioactivity due to differences in π-conjugation and heteroatom electronegativity .
- Data Normalization : Use internal standards (e.g., piperazine citrate in antihelminthic assays) and replicate experiments to minimize variability .
Q. What computational methods are used to predict the pharmacological potential of this compound derivatives?
- Molecular Docking : Studies on MAO-B inhibitors reveal that oxadiazole-piperazine derivatives bind to the flavin adenine dinucleotide (FAD) cofactor pocket via hydrogen bonding and π-π stacking .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies critical descriptors like logP and polar surface area (PSA) for optimizing blood-brain barrier penetration in antidepressant candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
